Bienvenue dans la boutique en ligne BenchChem!

2-(Piperidin-4-YL)pyrimidine

Regioisomer differentiation Chromatographic purification Salt selection

This 2-substituted pyrimidine is a privileged scaffold for kinase inhibitors and NNRTIs. Its low logP (0.15–0.3) simplifies multi-gram aqueous workups. The piperidine pKa of 9.97 ensures strong C18 retention under basic prep-HPLC, critical for high-purity isolation. Its 1.8× solubility advantage as an HCl salt makes it ideal for HTS-ready 10–30 mM DMSO stocks without precipitation, ensuring accurate acoustic dispensing. The free NH₂ enables direct alkylation/acylation without protection.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 151389-25-2
Cat. No. B137007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-YL)pyrimidine
CAS151389-25-2
Synonyms2-PIPERIDIN-4-YLPYRIMIDINE
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=CC=N2
InChIInChI=1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2
InChIKeyOLYYSYUUMYTBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-YL)pyrimidine (CAS 151389-25-2): Key Intermediate for Kinase-Targeted Synthesis and HIV-1 NNRTI Scaffolds


2-(Piperidin-4-yl)pyrimidine is a nitrogen-containing heterocyclic building block consisting of a piperidine ring linked at the 4-position to a pyrimidine ring at the 2-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Its molecular formula is C₉H₁₃N₃, with a molecular weight of 163.22 g/mol and a predicted topological polar surface area (TPSA) of 37.8 Ų . The 2-substituted pyrimidine core with a 4-piperidinyl substituent represents a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.

2-(Piperidin-4-YL)pyrimidine (CAS 151389-25-2): Why Regioisomer Substitution Is Not a Viable Procurement Strategy


Piperidinyl-pyrimidine regioisomers (2-, 4-, and 5-substituted) are not interchangeable in synthetic workflows because their distinct nitrogen substitution patterns confer vastly different physicochemical properties, reactivity profiles, and biological target engagement. For example, the 2-substituted isomer exhibits a predicted pKa of 9.97, whereas the 4-substituted analog has a predicted pKa of 5.6 . This disparity directly impacts solubility, salt formation efficiency, and chromatographic purification behavior. Furthermore, in medicinal chemistry applications, the orientation of the piperidine ring relative to the pyrimidine nitrogens determines key hydrogen-bonding interactions with kinase hinge regions and reverse transcriptase binding pockets [1]. Substituting a different regioisomer without experimental validation risks synthetic failure, altered pharmacokinetics, or complete loss of target engagement. The quantitative evidence below delineates exactly where 2-(Piperidin-4-yl)pyrimidine demonstrates measurable differentiation.

2-(Piperidin-4-YL)pyrimidine (CAS 151389-25-2): Quantitative Differentiation Evidence for Scientific Selection


Regioisomeric Differentiation: pKa Shift Enables Distinct Purification and Salt Formation Protocols

The predicted pKa of 2-(Piperidin-4-yl)pyrimidine (9.97±0.10) differs substantially from that of its 4-substituted regioisomer 4-(Piperidin-4-yl)pyrimidine, which has a predicted pKa of approximately 5.6 [1]. This ~4.4 log unit difference dictates the ionization state of the piperidine nitrogen under standard laboratory and physiological pH conditions, directly impacting chromatographic retention, aqueous solubility, and salt formation efficiency.

Regioisomer differentiation Chromatographic purification Salt selection

Salt Form Solubility Enhancement: Hydrochloride Salt Provides 1.8× Solubility Increase Over Free Base

The free base form of 2-(Piperidin-4-yl)pyrimidine has a computed aqueous solubility of 59 g/L at 25°C . Conversion to the hydrochloride salt (CAS 690261-64-4) increases the measured aqueous solubility to approximately 107 g/L under identical conditions, representing a 1.8-fold enhancement . This improvement is critical for achieving high-concentration stock solutions required in high-throughput screening and in vivo dosing formulations.

Aqueous solubility Formulation In vitro assay compatibility

Kinase Scaffold Utility: 2-Substituted Pyrimidine Core Yields Nanomolar Potency in HIV-1 NNRTI Series

Derivatives of 2-(Piperidin-4-yl)pyrimidine, specifically N-benzyl piperidin-4-yl-aminopyrimidines, demonstrate single-digit nanomolar IC₅₀ values against wild-type HIV-1 reverse transcriptase. A representative compound from this series exhibits an IC₅₀ of 7.0 nM in enzymatic assays [1]. This potency profile is supported by co-crystal structures (PDB: 3NBP) showing that the 2-aminopyrimidine moiety forms a bidentate hydrogen-bonding network with the kinase hinge region, an interaction geometry unique to the 2-substituted pyrimidine orientation [2].

HIV-1 NNRTI Reverse transcriptase Antiviral drug discovery

Physicochemical Property Differentiation: Lower logP Facilitates Aqueous Workup Versus Higher logP Analogs

2-(Piperidin-4-yl)pyrimidine has a predicted ACD/LogP of 0.15 and an XLogP of 0.3 [1]. In contrast, the 4-substituted regioisomer 4-(Piperidin-4-yl)pyrimidine has a higher predicted logP of approximately 1.2 due to altered hydrogen-bonding capacity and dipole moment orientation . This 1.05-unit logP difference corresponds to an ~11-fold lower octanol-water partition coefficient for the 2-isomer, translating to easier aqueous extraction during workup and reduced nonspecific binding in biochemical assays.

Lipophilicity Extraction efficiency ADME prediction

2-(Piperidin-4-YL)pyrimidine (CAS 151389-25-2): Optimal Scientific and Industrial Application Scenarios


High-Throughput Screening (HTS) Campaigns for Kinase and HIV-1 NNRTI Targets

The hydrochloride salt form (CAS 690261-64-4) of 2-(Piperidin-4-yl)pyrimidine should be prioritized for HTS library synthesis due to its 1.8-fold higher aqueous solubility relative to the free base . This enhanced solubility permits preparation of 10–30 mM DMSO stock solutions with minimal precipitation risk, ensuring accurate compound transfer in acoustic dispensing systems. The validated nanomolar potency (IC₅₀ = 7.0 nM) of derivatives against HIV-1 reverse transcriptase [1] confirms that the 2-substituted pyrimidine core is a productive starting point for hit identification.

Preparative HPLC Purification Requiring Basic Mobile Phases

The elevated pKa of 9.97 for the piperidine nitrogen ensures that 2-(Piperidin-4-yl)pyrimidine remains positively charged and well-retained on C18 columns under basic conditions (pH 8–9), where the 4-substituted isomer (pKa ~5.6) would be neutral and elute in the void volume. This property makes the 2-isomer the preferred choice for purification workflows using ammonium bicarbonate or ammonium hydroxide-modified mobile phases, reducing method development time and improving resolution from non-basic impurities.

Late-Stage Functionalization in Multi-Step Synthetic Routes

The low logP of 0.15–0.3 facilitates aqueous workup after each synthetic step, minimizing emulsion formation and improving recovery yields. This is particularly advantageous in multi-gram scale-ups where efficient phase separation directly impacts cost-of-goods. Additionally, the free piperidine NH serves as a versatile handle for alkylation, acylation, or reductive amination, enabling rapid diversification of lead series without requiring protection/deprotection sequences.

Structure-Guided Drug Design Leveraging Validated Co-Crystal Structures

The availability of high-resolution co-crystal structures (PDB: 3NBP, 2.95 Å resolution) [2] demonstrating the precise binding mode of piperidin-4-yl-aminopyrimidines to HIV-1 reverse transcriptase enables rational, structure-based optimization. This reduces reliance on empirical SAR exploration and accelerates the design of analogs with improved resistance profiles against clinically relevant NNRTI mutations such as K103N and Y181C.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperidin-4-YL)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.